Desacetyl Diltiazem-d3

Catalog No.
S875651
CAS No.
M.F
C20H24N2O3S
M. Wt
375.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetyl Diltiazem-d3

Product Name

Desacetyl Diltiazem-d3

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

Molecular Formula

C20H24N2O3S

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3

InChI Key

NZHUXMZTSSZXSB-JYDNCUBTSA-N

SMILES

Array

Synonyms

(2S-cis)-5-[(Dimethylamino-d3)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one; Deacetyl-d-diltiazem-d3; Deacetyldiltiazem-d3;

Desacetyl diltiazem-d3 is a stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantification of desacetyl diltiazem, the primary active metabolite of the calcium channel blocker diltiazem [1]. In high-throughput bioanalytical workflows, particularly those employing LC-MS/MS, achieving a low limit of quantification (LLOQ) requires robust internal standards that mirror the physicochemical properties of the target analyte [2]. Featuring a +3 Da mass shift via selective deuterium incorporation, this compound ensures exact co-elution and identical ionization behavior to the unlabeled metabolite, making it a critical procurement choice for pharmacokinetic (PK) profiling, therapeutic drug monitoring, and environmental toxicology assays[1].

Substituting desacetyl diltiazem-d3 with analog internal standards (such as verapamil or desipramine) or the parent drug's SIL (diltiazem-d4) introduces critical vulnerabilities in LC-MS/MS quantification [1]. Because the desacetyl metabolite possesses a free hydroxyl group, it is significantly more polar than the parent diltiazem, leading to divergent partition coefficients during liquid-liquid extraction (LLE) and different retention times on reversed-phase columns [2]. Analog standards fail to co-elute exactly with the metabolite, exposing the assay to uncorrected matrix effects and ion suppression from endogenous plasma lipids [3]. Consequently, generic substitution degrades assay accuracy, increases the coefficient of variation (CV) at the lower limit of quantification (LLOQ), and compromises regulatory compliance in bioequivalence studies [1].

Absolute Matrix Effect Correction in Human Plasma

In LC-MS/MS bioanalysis, endogenous plasma components cause variable ion suppression. Utilizing desacetyl diltiazem-d3 as the exact SIL-IS normalizes this suppression, yielding an IS-normalized matrix factor (IS-MF) near 1.0, whereas analog internal standards fail to correct for co-eluting lipids, resulting in significant signal depression [1].

Evidence DimensionIS-Normalized Matrix Factor (IS-MF)
Target Compound DataDesacetyl Diltiazem-d3: IS-MF of 0.98–1.02
Comparator Or BaselineAnalog IS (e.g., Desipramine): IS-MF of 0.75–0.85
Quantified Difference~20% improvement in matrix effect correction
ConditionsESI+ LC-MS/MS analysis of human plasma extracts at LLOQ (0.15 - 0.24 ng/mL)

Ensures that variable ion suppression from patient-specific plasma lipids does not skew metabolite quantification, a strict requirement for bioanalytical validation.

Extraction Recovery Consistency During Sample Preparation

The desacetyl metabolite is more polar than the parent drug diltiazem due to the presence of a hydroxyl group. Using the parent drug's SIL (diltiazem-d4) to quantify the metabolite leads to divergent extraction recoveries during LLE. Procuring desacetyl diltiazem-d3 ensures identical partitioning behavior, keeping extraction recovery variance strictly below 5% [1].

Evidence DimensionCoefficient of Variation (CV) of Extraction Recovery
Target Compound DataDesacetyl Diltiazem-d3: < 5% CV across QC levels
Comparator Or BaselineParent SIL-IS (Diltiazem-d4): 12–15% CV for the polar metabolite
Quantified Difference>7% reduction in extraction variance
ConditionsLiquid-liquid extraction (LLE) using methyl-tert-butyl ether (MTBE)

Because the desacetyl metabolite is more polar than the parent drug, using its exact deuterated counterpart guarantees accurate tracking of partitioning losses during LLE.

Isotopic Purity and MS/MS Cross-Talk Mitigation

The natural isotopic envelope of unlabeled desacetyl diltiazem produces notable M+1 and M+2 peaks. A +3 Da mass shift in desacetyl diltiazem-d3 provides a clean baseline, eliminating isotopic interference in the unlabeled analyte's MRM channel, which is a common issue with +1 or +2 Da labeled standards [1].

Evidence DimensionIsotopic interference (M to IS channel contribution)
Target Compound DataDesacetyl Diltiazem-d3: < 0.1% signal contribution
Comparator Or Baseline+1 or +2 Da labeled isotopes: Up to 2-5% interference
Quantified Difference>95% reduction in cross-talk interference
ConditionsMultiple Reaction Monitoring (MRM) transitions (e.g., m/z 376 -> 109 vs 373 -> 109)

A +3 Da mass shift provides a clean baseline free from natural isotopic overlap, enabling ultra-low limits of quantification without background noise.

Reproducibility at the Lower Limit of Quantification (LLOQ)

Regulatory guidelines mandate strict precision at the LLOQ. By utilizing desacetyl diltiazem-d3, assays consistently achieve <5% relative standard deviation (RSD) at ultra-trace levels (0.24 ng/mL), significantly outperforming analog internal standards which struggle with reproducibility at the lower end of the calibration curve [1].

Evidence DimensionIntra- and Inter-day Precision (RSD%) at LLOQ
Target Compound DataDesacetyl Diltiazem-d3: < 5% RSD at 0.24 ng/mL
Comparator Or BaselineAnalog IS (e.g., Ziprasidone/Desipramine): 10–16% RSD
Quantified Difference2-to-3-fold improvement in precision at LLOQ
ConditionsUPLC-MS/MS validation over 3 consecutive validation batches

Procuring the exact SIL-IS minimizes assay variance at trace concentrations, directly reducing the rate of sample reanalysis in clinical PK studies.

Clinical Pharmacokinetic (PK) and Bioequivalence Studies

In bioequivalence trials for generic diltiazem formulations, regulatory agencies require precise quantification of both the parent drug and its active metabolites. Desacetyl diltiazem-d3 is the mandatory internal standard to achieve the necessary <15% CV across all calibration points, ensuring robust data that withstands regulatory audits [1].

Therapeutic Drug Monitoring (TDM) in Polypharmacy

Patients receiving diltiazem alongside immunosuppressants (e.g., tacrolimus) or other cardiovascular drugs require careful TDM due to complex drug-drug interactions. Using desacetyl diltiazem-d3 in multiplexed LC-MS/MS panels prevents cross-interference and ensures that the metabolite's concentration is accurately measured despite the presence of multiple co-administered medications [2].

Environmental Toxicology and Wastewater Profiling

Diltiazem and its metabolites are frequently detected as unregulated organic contaminants in municipal wastewater and aquatic systems. Quantifying desacetyl diltiazem in these highly complex environmental matrices suffers from severe ion suppression; thus, desacetyl diltiazem-d3 is critical for correcting matrix effects and achieving reliable sub-ng/L detection limits [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

375.16959404 Da

Monoisotopic Mass

375.16959404 Da

Heavy Atom Count

26

Dates

Last modified: 04-14-2024

Explore Compound Types